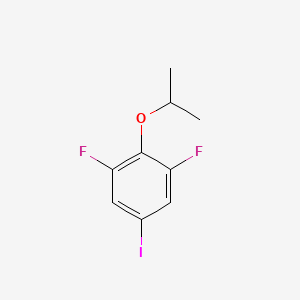
1,3-Difluoro-5-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-iodo-2-isopropoxybenzene is a heteroaromatic organic compound with a molecular weight of 298.07 g/mol . It has a CAS Number of 1826110-23-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.07 g/mol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Biodegradation Potential
1,3-Difluoro-5-iodo-2-isopropoxybenzene, a type of difluorobenzene (DFB), demonstrates potential for biodegradation. The study by Moreira et al. (2009) highlights the degradation of DFBs by the microbial strain Labrys portucalensis. This strain can utilize 1,3-DFB as a sole carbon and energy source, showcasing its potential in bioremediation of industrial waste containing such compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Chemical Properties and Reactions
Heiss, Marzi, and Schlosser (2003) compared the behavior of 1,3-difluorobenzene with other halobenzenes, particularly in reactions involving strong bases. Their study provides insights into the synthesis of various benzoic acids and the role of fluorine in chemical reactivity (Heiss, Marzi, & Schlosser, 2003).
Liquid Crystal Synthesis
Lin (2007) explored the synthesis of liquid crystals using lateral difluorine-substituted tolan-type compounds. The synthesis involved a process starting with ortho-difluorobenzene, leading to high-purity liquid crystals with specific thermal properties (Lin, 2007).
Coordination Chemistry
The study by Plenio, Hermann, and Diodone (1997) delved into the coordination chemistry of fluorocarbons. They synthesized various fluorocryptands using 1,3-difluorobenzene derivatives, examining their complex formation with group I and II metal ions. This research reveals important aspects of fluorine's role in supramolecular chemistry (Plenio, Hermann, & Diodone, 1997).
Electrophilic Fluorination in Organic Chemistry
Kitamura, Kuriki, Morshed, and Hori (2011) demonstrated a practical method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF. This process highlights the utility of fluorine in modifying organic compounds to achieve desired chemical properties (Kitamura, Kuriki, Morshed, & Hori, 2011).
Safety and Hazards
properties
IUPAC Name |
1,3-difluoro-5-iodo-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVXKUUHBSFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

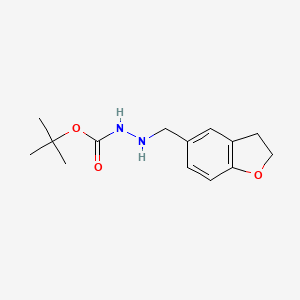
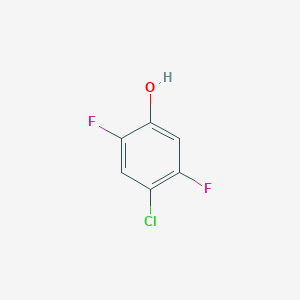

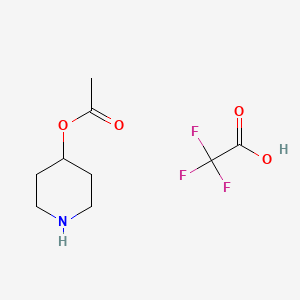



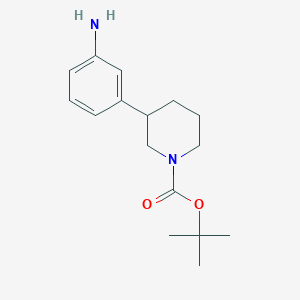
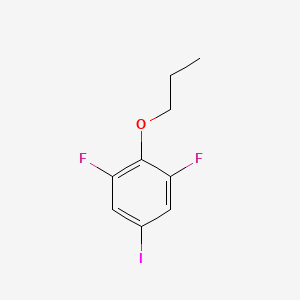

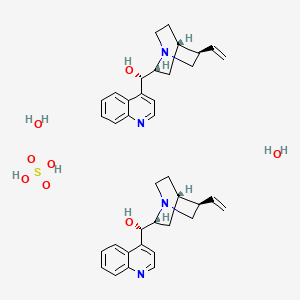
![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
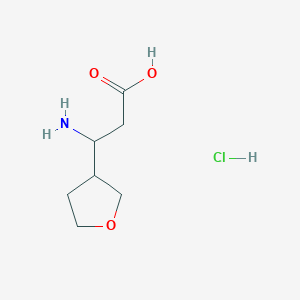
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)